molecular formula C8H9NO2 B13944576 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde CAS No. 99557-24-1

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde

Cat. No.: B13944576
CAS No.: 99557-24-1
M. Wt: 151.16 g/mol
InChI Key: ISMZAIDWSPHSKA-UHFFFAOYSA-N
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Description

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light-induced oxidative conditions. This reaction does not require an external photosensitizer and proceeds under mild conditions to afford the corresponding formamides in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the alkyne group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of light or other energy sources to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets through various pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, including the alkyne and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a photosensitizer in oxidative reactions further distinguishes it from other similar compounds.

Properties

CAS No.

99557-24-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-oxo-1-prop-2-ynylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-2-5-9-7(6-10)3-4-8(9)11/h1,6-7H,3-5H2

InChI Key

ISMZAIDWSPHSKA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(CCC1=O)C=O

Origin of Product

United States

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